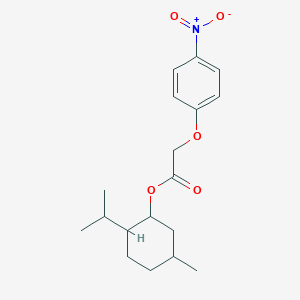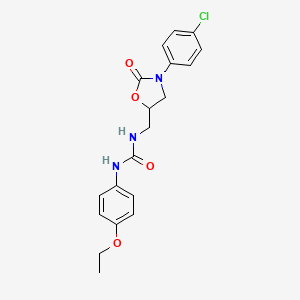
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea, also known as Compound A, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea' involves the reaction of 4-chlorophenylacetic acid with ethyl chloroformate to form 4-chlorophenylacetyl ethyl carbonate. This intermediate is then reacted with 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole to form 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea.
Starting Materials
4-chlorophenylacetic acid, ethyl chloroformate, 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole
Reaction
Step 1: React 4-chlorophenylacetic acid with ethyl chloroformate in the presence of a base to form 4-chlorophenylacetyl ethyl carbonate., Step 2: React 4-chlorophenylacetyl ethyl carbonate with 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole in the presence of a base to form 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea.
Mecanismo De Acción
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This leads to the inhibition of angiogenesis and the induction of apoptosis. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the activity of bacterial and viral enzymes, leading to the inhibition of replication and infection. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Efectos Bioquímicos Y Fisiológicos
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have various biochemical and physiological effects. In cancer cells, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the replication of bacteria and viruses, leading to the inhibition of infection. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dose optimization.
Direcciones Futuras
There are several future directions for the research of 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A. One potential direction is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Another direction is the identification of its molecular targets and signaling pathways to better understand its mechanism of action. Additionally, the development of novel analogs of 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A with improved properties and selectivity could lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have potential applications in various fields, including cancer research, infectious diseases, and inflammation. In cancer research, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have antibacterial and antiviral properties. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-26-16-9-5-14(6-10-16)22-18(24)21-11-17-12-23(19(25)27-17)15-7-3-13(20)4-8-15/h3-10,17H,2,11-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSVYSMVGLIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

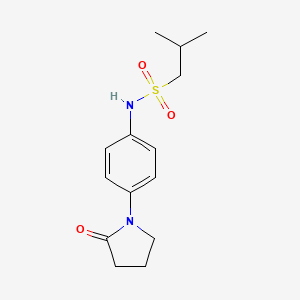
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2852849.png)
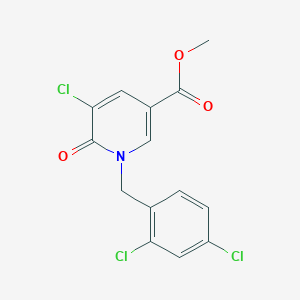
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B2852853.png)
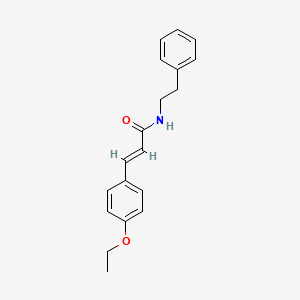
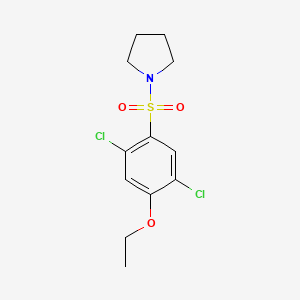
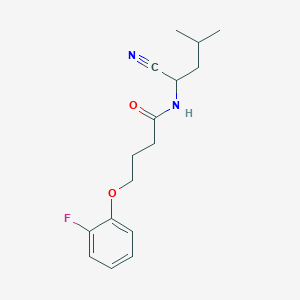
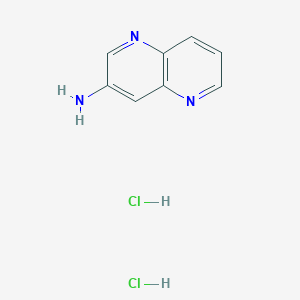
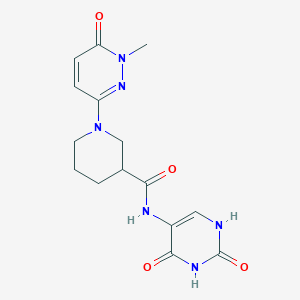
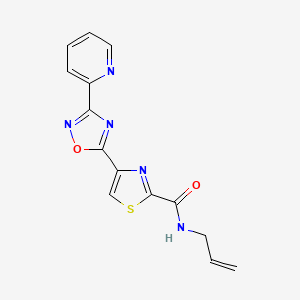
![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852864.png)
